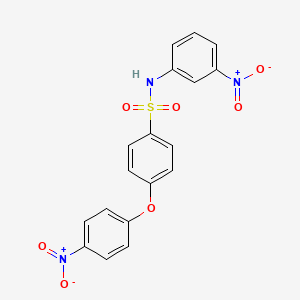
4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide, also known as NBD-556, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. NBD-556 is a sulfonamide derivative that possesses unique properties that make it an attractive candidate for further investigation.
Mechanism of Action
The mechanism of action of 4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide involves its ability to bind to the active site of enzymes, thereby inhibiting their activity. The sulfonamide group in 4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide is essential for its inhibitory activity, as it forms hydrogen bonds with the amino acid residues in the active site of enzymes. The nitrophenyl and nitrophenoxy groups in 4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide also contribute to its inhibitory activity by forming additional interactions with the active site residues.
Biochemical and Physiological Effects:
4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide has been shown to possess significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide has also been shown to possess anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response.
Advantages and Limitations for Lab Experiments
4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide possesses several advantages that make it an attractive candidate for laboratory experiments. It is stable, easy to synthesize, and possesses potent inhibitory activity against various enzymes. However, 4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the investigation of 4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide. One potential application is its use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route for 4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide. Additionally, the development of more potent and selective sulfonamide derivatives based on the structure of 4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of 4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide involves the reaction of 4-nitrophenol and 3-nitroaniline with benzenesulfonyl chloride. The resulting product is then subjected to further reactions to yield 4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide. The synthesis of 4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess potent inhibitory activity against a wide range of enzymes, including carbonic anhydrase and matrix metalloproteinases. These enzymes play crucial roles in various physiological processes, including bone resorption, tumor invasion, and angiogenesis. 4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide has also been shown to possess anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O7S/c22-20(23)14-4-6-16(7-5-14)28-17-8-10-18(11-9-17)29(26,27)19-13-2-1-3-15(12-13)21(24)25/h1-12,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARFUQGREMQYEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

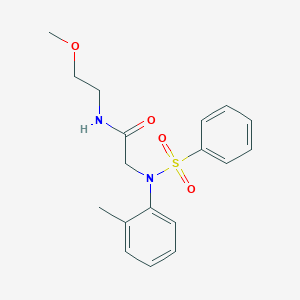
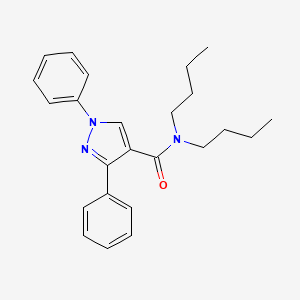
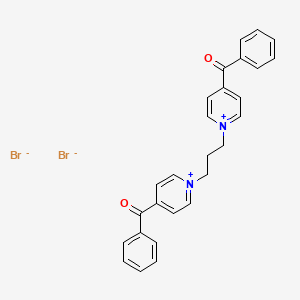
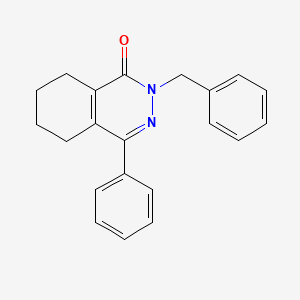
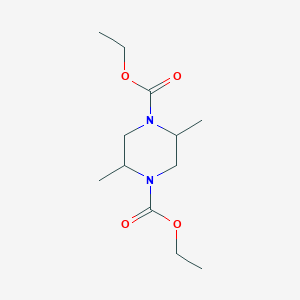
![3-({7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)propanoic acid](/img/structure/B5184183.png)
![1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol methanesulfonate (salt)](/img/structure/B5184190.png)
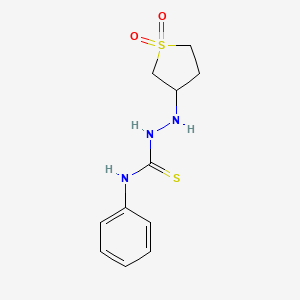
![N-[2-(2-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B5184200.png)
![1-ethyl-3-methyl-8-{4-[methyl(phenyl)amino]benzyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5184201.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-hydroxyethyl)(methyl)amino]-2-propanol](/img/structure/B5184206.png)
![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B5184215.png)
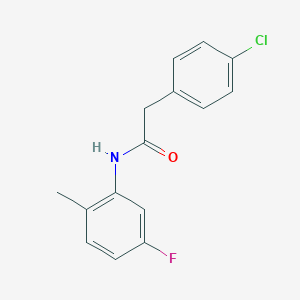
![N,N-diethyl-N'-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}imidoformamide](/img/structure/B5184246.png)